N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide - 314035-61-5

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide

Catalog Number: EVT-2872948
CAS Number: 314035-61-5
Molecular Formula: C19H22N2O2
Molecular Weight: 310.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chloro-3-methyl-5-isothiazolyl)-2-[p-[(α,α,α-trifluoro-p-tolyl)oxy]phenyl]acetamide (1)

Compound Description: This compound serves as a potent insecticide and is a key subject in studies exploring the metabolism of N-alkyl-N-(5-isothiazolyl)- and N-(alkylisothiazolin-5-ylidene)phenylacetamides. Research highlights its NADPH-dependent metabolism in rat liver microsomes, primarily yielding ring-methyl hydroxylated metabolites. []

Relevance: While this compound differs significantly from N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide in its heterocyclic and substituent groups, it shares a core phenylacetamide structure. This shared scaffold is crucial for various biological activities and serves as a focal point for investigating structure-activity relationships. [] The comparative analysis of their metabolic pathways offers valuable insights into species-specific biotransformation processes and potential for selective toxicity. []

N-(4-chloro-3-methyl-5-isothiazolyl)-β-(dimethylamino)-p-[(α,α,α-trifluoro-p-tolyl)oxy]atropamide (2)

Compound Description: This compound is synthesized via the oxidation of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(α,α,α-trifluoro-p-tolyl)oxy]phenyl]acetamide (1) using dimethylformamide dimethylacetal. It serves as a precursor for diverse functional group transformations, yielding derivatives with varying insecticidal activities. []

Relevance: This compound exemplifies modifications to the core phenylacetamide structure, introducing a dimethylamino group at the β-carbon. [] Comparing its activity with N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide can provide insights into the influence of β-carbon substitutions on biological activity. This comparative approach aids in understanding the structure-activity relationship within this class of compounds. []

2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: THTMP is a phenolic compound investigated for its potential in glioblastoma therapy. When used in combination with the GPR17 agonist T0510.3657 and the chemotherapeutic drug temozolomide (TMZ), it demonstrates enhanced cell death activity in glioblastoma cells. This combinatorial approach shows promise in overcoming drug resistance, a significant challenge in glioblastoma treatment. []

Relevance: The structural similarity lies in the shared p-tolyl group present in both THTMP and N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide. Understanding the specific contributions of the p-tolyl group to the biological activities of both compounds can be insightful. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: T0510.3657, also known as T0, functions as a GPR17 agonist and exhibits potential in glioblastoma treatment. [] When administered alongside the phenolic compound THTMP and temozolomide (TMZ), it contributes to increased cell death in glioblastoma cells, suggesting a synergistic effect between these agents. []

Relevance: The connection arises from the presence of the morpholine moiety in both T0510.3657 and N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide. [] Examining the influence of the morpholine group on the respective biological activities of these compounds could be an interesting avenue for further investigation. []

Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)

Compound Description: Zolpidem is a widely prescribed sedative-hypnotic medication. Forensic toxicology studies focus on its degradation pathways, revealing that it undergoes degradation by hemoglobin via the Fenton reaction, forming 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (2-OH ZOL) as a post-mortem metabolite. [, ]

Relevance: Both zolpidem and N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide share the N-(4-methylphenyl)acetamide moiety within their structures. [, ] This shared structural feature might suggest potential similarities or variations in their binding affinities or interactions with target proteins or enzymes. Investigating these aspects could provide valuable insights into their structure-activity relationships and pharmacological profiles. [, ]

2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (2-OH ZOL)

Compound Description: This compound is identified as a post-mortem degradation product of zolpidem, formed through oxidation by hemoglobin via the Fenton reaction. Its presence in post-mortem blood samples can complicate the accurate determination of zolpidem concentrations, posing challenges in forensic toxicology. []

Relevance: This compound highlights a specific metabolic transformation of zolpidem, emphasizing the susceptibility of the acetamide moiety to oxidation. [] This finding could prompt investigations into whether N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide undergoes similar metabolic pathways, especially considering their shared N-(4-methylphenyl)acetamide structural feature. []

Properties

CAS Number

314035-61-5

Product Name

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylacetamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.397

InChI

InChI=1S/C19H22N2O2/c1-15-7-9-17(10-8-15)20-19(22)18(16-5-3-2-4-6-16)21-11-13-23-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22)

InChI Key

MNCYFJMQRXUKSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.